molecular formula C11H8Cl2N2O2 B11737823 Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate

Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate

Cat. No.: B11737823
M. Wt: 271.10 g/mol
InChI Key: OTGZWZJMASTVHO-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is an organic compound with the molecular formula C11H8Cl2N2O2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a dichlorophenyl group, and an amino group attached to a propenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate typically involves the reaction of methyl cyanoacetate with 2,4-dichloroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,4-dichloroaniline attacks the cyano group of methyl cyanoacetate, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: Methyl cyanoacetate, 2,4-dichloroaniline

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 2-cyano-3-(2,4-dichloroanilino)prop-2-enoate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)7(5-14)6-15-10-3-2-8(12)4-9(10)13/h2-4,6,15H,1H3

InChI Key

OTGZWZJMASTVHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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